Methanone, (1-methylcyclopropyl)phenyl-
Description
Methanone, (1-methylcyclopropyl)phenyl- is an aromatic ketone characterized by a cyclopropane ring substituted with a methyl group, bonded to a phenyl-methanone moiety. The methyl substituent on the cyclopropane ring likely influences steric and electronic properties, differentiating it from simpler cyclopropane derivatives.
Properties
CAS No. |
26921-44-8 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1-methylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C11H12O/c1-11(7-8-11)10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
CWLDTYUBPBRCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-methylcyclopropyl)phenyl- typically involves the reaction of methallyl chloride with phenyllithium, which acts as a base . The reaction proceeds as follows: [ \text{Methallyl chloride} + \text{Phenyllithium} \rightarrow \text{(1-methylcyclopropyl)phenylmethanone} + \text{LiCl} + \text{PhH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-methylcyclopropyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methanone, (1-methylcyclopropyl)phenyl- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methanone, (1-methylcyclopropyl)phenyl- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropane-Containing Methanones
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Cyclopropyl(phenyl)methanone | 3481-02-5 | C10H10O | Unsubstituted cyclopropane ring |
| (1-Methylcyclopropyl)phenylmethanone* | N/A | C11H12O | Methyl-substituted cyclopropane |
| Cyclobutyl phenyl ketone | 5407-98-7 | C11H12O | Larger cyclobutane ring |
| Cyclopentyl(phenyl)methanone | 5422-88-8 | C12H14O | Cyclopentane ring, higher lipophilicity |
Key Observations :
Aromatic Methanones with Functional Groups
| Compound Name | CAS Number | Molecular Formula | Functional Group |
|---|---|---|---|
| (2-Hydroxyphenyl)phenylmethanone | 117-99-7 | C13H10O2 | Hydroxyl group on phenyl |
| (1-Benzoylcyclopentyl)ethanone | 1671-77-8 | C14H16O2 | Benzoyl-substituted cyclopentane |
| Aminochlorobenzophenone (Impurity A) | 719-59-5 | C13H10ClNO | Amino and chloro substituents |
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in CAS 719-59-5) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions compared to the methylcyclopropyl group .
- Boiling Points: (2-Hydroxyphenyl)phenylmethanone has a boiling range of 445–523 K , whereas the target compound’s methylcyclopropyl group may lower polarity, reducing boiling points relative to hydroxylated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
